- Fusarochromene, a novel tryptophan-derived metabolite from Fusarium sacchari, Organic & Biomolecular Chemistry, 2021, 19(1), 182-187
Cas no 96551-21-2 (tert-butyl 3-(bromomethyl)-1H-indole-1-carboxylate)
96551-21-2 structure
Product Name:tert-butyl 3-(bromomethyl)-1H-indole-1-carboxylate
CAS-nummer:96551-21-2
MF:C14H16BrNO2
MW:310.186343193054
MDL:MFCD05864361
CID:803445
PubChem ID:582475
Update Time:2025-11-02
tert-butyl 3-(bromomethyl)-1H-indole-1-carboxylate Chemische en fysische eigenschappen
Naam en identificatie
-
- t-Butyl-3-bromomethylindole-1-carboxylate
- 1H-Indole-1-carboxylicacid, 3-(bromomethyl)-, 1,1-dimethylethyl ester
- 3-BROMOMETHYL-1-TERT-BUTOXYCARBONYLINDOLE
- tert-Butyl 3-(bromomethyl)-1H-indole-1-carboxylate
- tert-butyl 3-(bromomethyl)indole-1-carboxylate
- tert-Butyl 3-bromomethylindole-1-carboxylate
- 1-(tert-butoxycarbonyl)-3-(bromomethyl)indole
- 1-(tert-butyloxycarbonyl)-3-(bromomethyl)indole
- 3-(bromomethyl)-1-(tert-butyloxycarbonyl)indole
- tert-Butyl 3-Bromomethyl-indole-1-carboxylate
- 1,1-Dimethylethyl 3-(bromomethyl)-1H-indole-1-carboxylate (ACI)
- 1-(tert-Butoxycarbonyl)-3-(bromomethyl)-1H-indole
- 2-Methylpropan-2-yl 3-(bromomethyl)-1H-indole-1-carboxylate
- 3-(Bromomethyl)-1-(tert-butoxycarbonyl)indole
- 3-(Bromomethyl)indole-1-carboxylic acid tert-butyl ester
- N-Boc-3-(bromomethyl)-1H-indole
- 1-Boc-3-(bromomethyl)-1H-indole
- 3-bromomethyl-indole-1-carboxylic acid tert-butyl ester
- F2199-0313
- N-t-butoxycarbonyl-3-bromomethylindole
- MFCD05864361
- DB-007889
- tert-Butyl 3-(bromomethyl)-1H-indole-1-carboxylate #
- AB1284
- DTXSID10342504
- 96551-21-2
- SY122157
- tert-Butyl3-(bromomethyl)-1H-indole-1-carboxylate
- 3-Bromomethyl-N-tert-butoxycarbonyl indole
- EN300-265842
- AS-44552
- AKOS005146379
- SCHEMBL1483546
- N-boc-3-indolylmethyl bromide
- t-butyl 3-(bromomethyl)-indole-1-carboxylate
- 1-Boc-3-(bromomethyl)indole
- 1H-Indole-1-carboxylic acid, 3-(bromomethyl)-, 1,1-dimethylethyl ester
- BCP26638
- tert-Butyl3-Bromomethylindole-1-carboxylate
- 3-Bromomethyl-indole-1-carboxylic acid, t-butyl ester
- TERT-BUTYL-3-BROMOMETHYLINDOLE-1-CARBOXYLATE
- tert-butyl 3-(bromomethyl)-1H-indole-1-carboxylate
-
- MDL: MFCD05864361
- Inchi: 1S/C14H16BrNO2/c1-14(2,3)18-13(17)16-9-10(8-15)11-6-4-5-7-12(11)16/h4-7,9H,8H2,1-3H3
- InChI-sleutel: NRFDZZBPGMUOQD-UHFFFAOYSA-N
- LACHT: O=C(N1C2C(=CC=CC=2)C(CBr)=C1)OC(C)(C)C
Berekende eigenschappen
- Exacte massa: 309.03600
- Monoisotopische massa: 309.036
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 3
- Zware atoomtelling: 18
- Aantal draaibare bindingen: 4
- Complexiteit: 313
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 31.2A^2
- XLogP3: 3.8
Experimentele eigenschappen
- Kleur/vorm: No data avaiable
- Dichtheid: 1.3±0.1 g/cm3
- Smeltpunt: 106 °C
- Kookpunt: 391.1±34.0 °C at 760 mmHg
- Vlampunt: 190.3±25.7 °C
- Brekindex: 1.569
- PSA: 31.23000
- LogboekP: 4.31940
- Dampfdruk: 0.0±0.9 mmHg at 25°C
tert-butyl 3-(bromomethyl)-1H-indole-1-carboxylate Beveiligingsinformatie
- Signaalwoord:Warning
- Gevaarverklaring: H315 (100%) H319 (100%) H335 (100%)
- Waarschuwingsverklaring: P264处理后彻底清洗+P280戴防护手套/穿防护服/戴防护眼罩/戴防护面具+P305如果进入眼睛+P351用水小心冲洗几分钟+P338取出隐形眼镜(如果有)并且易于操作,继续冲洗+P337如果眼睛刺激持续+P313获得医疗建议/护理
- Code gevarencategorie: 36/37/38
- Veiligheidsinstructies: S26; S36/37/39
- Risicozinnen:R36/37/38
- Opslagvoorwaarde:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
tert-butyl 3-(bromomethyl)-1H-indole-1-carboxylate Douanegegevens
- HS-CODE:2933990090
- Douanegegevens:
中国海关编码:
2933990090概述:
2933990090. 其他仅含氮杂原子的杂环化合物. 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:20.0%
申报要素:
品名, 成分含量, 用途, 乌洛托品请注明外观, 6-己内酰胺请注明外观, 签约日期
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
tert-butyl 3-(bromomethyl)-1H-indole-1-carboxylate Prijsmeer >>
| Gerelateerde categorieën | No. | Product Name | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B857052-1g |
tert-Butyl 3-bromomethyl-indole-1-carboxylate |
96551-21-2 | 95% | 1g |
1,758.00 | 2021-05-17 | |
| Matrix Scientific | 132656-10g |
tert-Butyl 3-(bromomethyl)-1H-indole-1-carboxylate, 97% |
96551-21-2 | 97% | 10g |
$2880.00 | 2023-09-09 | |
| Matrix Scientific | 132656-25g |
tert-Butyl 3-(bromomethyl)-1H-indole-1-carboxylate, 97% |
96551-21-2 | 97% | 25g |
$5760.00 | 2023-09-09 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-IN332-200mg |
tert-butyl 3-(bromomethyl)-1H-indole-1-carboxylate |
96551-21-2 | 95% | 200mg |
135.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-IN332-1g |
tert-butyl 3-(bromomethyl)-1H-indole-1-carboxylate |
96551-21-2 | 95% | 1g |
440.0CNY | 2021-08-04 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T52220-5g |
tert-Butyl 3-(bromomethyl)-1H-indole-1-carboxylate |
96551-21-2 | 95% | 5g |
¥1291.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T52220-1g |
tert-Butyl 3-(bromomethyl)-1H-indole-1-carboxylate |
96551-21-2 | 95% | 1g |
¥337.0 | 2024-07-18 | |
| Alichem | A199009299-5g |
tert-Butyl 3-(bromomethyl)-1H-indole-1-carboxylate |
96551-21-2 | 95% | 5g |
$280.13 | 2023-08-31 | |
| Alichem | A199009299-10g |
tert-Butyl 3-(bromomethyl)-1H-indole-1-carboxylate |
96551-21-2 | 95% | 10g |
$456.29 | 2023-08-31 | |
| Fluorochem | 022028-1g |
tert-Butyl 3-bromomethyl-indole-1-carboxylate |
96551-21-2 | 95% | 1g |
£71.00 | 2022-03-01 |
tert-butyl 3-(bromomethyl)-1H-indole-1-carboxylate Productiemethode
Productiemethode 1
Reactievoorwaarden
1.1 Reagents: Phosphorus tribromide Solvents: 1,2-Dimethoxyethane ; 10 min, 0 °C; 6 h, 0 °C → rt
1.2 Reagents: Water ; rt
1.2 Reagents: Water ; rt
Referentie
Productiemethode 2
Reactievoorwaarden
1.1 Reagents: N-Bromosuccinimide Catalysts: Azobisisobutyronitrile Solvents: Carbon tetrachloride
Referentie
- Regiospecific Bromination of 3-Methylindoles with NBS and Its Application to the Concise Synthesis of Optically Active Unusual Tryptophans Present in Marine Cyclic Peptides, Journal of Organic Chemistry, 1997, 62(21), 7447-7456
Productiemethode 3
Reactievoorwaarden
1.1 Reagents: Triphenylphosphine , Bromine Solvents: Cyclohexane ; 15 min, rt
1.2 overnight, rt
1.2 overnight, rt
Referentie
- A Modular Formal Total Synthesis of (±)-Cycloclavine, Journal of Organic Chemistry, 2016, 81(4), 1723-1730
Productiemethode 4
Reactievoorwaarden
1.1 Reagents: Carbon tetrabromide , Triphenylphosphine Solvents: Dichloromethane ; 0 °C; 0 °C → rt; 1 h, rt
Referentie
- Structure-Enabled Discovery of a Stapled Peptide Inhibitor to Target the Oncogenic Transcriptional Repressor TLE1, Chemistry - A European Journal, 2017, 23(40), 9577-9584
Productiemethode 5
Reactievoorwaarden
1.1 Reagents: Triphenylphosphine , Bromine Solvents: Carbon tetrachloride ; 0 °C; 20 min, 0 °C
1.2 Solvents: Carbon tetrachloride ; 10 min, 0 °C; 1 h, rt
1.2 Solvents: Carbon tetrachloride ; 10 min, 0 °C; 1 h, rt
Referentie
- Phenyl-urea and phenyl-carbamate derivatives as inhibitors of protein aggregation, World Intellectual Property Organization, , ,
Productiemethode 6
Reactievoorwaarden
Referentie
- Optimization of 3-(1H-Indazol-3-ylmethyl)-1,5-benzodiazepines as Potent, Orally Active CCK-A Agonists, Journal of Medicinal Chemistry, 1997, 40(17), 2706-2725
Productiemethode 7
Reactievoorwaarden
1.1 Reagents: Azobisisobutyronitrile , N-Bromosuccinimide Solvents: Carbon tetrachloride
Referentie
- Diastereoselective Alkylation of Bi- and Tricyclic Lactimethers as a Pathway to Biologically Relevant Diketopiperazines, 2006, , ,
Productiemethode 8
Reactievoorwaarden
1.1 Reagents: Phosphorus tribromide Solvents: Diethyl ether ; 0 °C; 2 h, 0 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ; 0 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ; 0 °C
Referentie
- Palladium-catalyzed silylation reaction between benzylic halides and silylboronate, Chemical Communications (Cambridge, 2016, 52(32), 5609-5612
Productiemethode 9
Reactievoorwaarden
1.1 Reagents: Phosphorus tribromide Solvents: Diethyl ether ; -40 °C; -40 °C → -10 °C; 25 h, -10 °C
1.2 Solvents: Diethyl ether , Water ; cooled
1.2 Solvents: Diethyl ether , Water ; cooled
Referentie
- Synthesis of kurasoin B using phase-transfer-catalyzed acylimidazole alkylation, Synlett, 2009, (4), 653-657
Productiemethode 10
Reactievoorwaarden
1.1 Reagents: Azobisisobutyronitrile , N-Bromosuccinimide Solvents: Carbon tetrachloride ; reflux
Referentie
- Biological Activity of the Tryprostatins and Their Diastereomers on Human Carcinoma Cell Lines, Journal of Medicinal Chemistry, 2002, 45(8), 1559-1562
Productiemethode 11
Reactievoorwaarden
1.1 Reagents: Carbon tetrabromide , Triphenylphosphine Solvents: Dichloromethane
Referentie
- Concise synthesis of (2R,4R)-monatin, Chemical & Pharmaceutical Bulletin, 2016, 64(8), 1242-1247
Productiemethode 12
Reactievoorwaarden
1.1 Reagents: N-Bromosuccinimide Solvents: Carbon tetrachloride
1.2 Reagents: 4-(Dimethylamino)pyridine Solvents: Acetonitrile
1.2 Reagents: 4-(Dimethylamino)pyridine Solvents: Acetonitrile
Referentie
- A concise synthesis of optically active 2-bromotryptophan amino acids present in konbamide and jaspamide via a regiospecific bromination procedure, Tetrahedron Letters, 1995, 36(50), 9133-6
Productiemethode 13
Reactievoorwaarden
1.1 Reagents: Carbon tetrabromide , Triphenylphosphine Solvents: Dichloromethane ; 36 h, rt
Referentie
- Preparation of arylpiperidinones for treatment of inflammation, World Intellectual Property Organization, , ,
Productiemethode 14
Reactievoorwaarden
1.1 Reagents: Azobisisobutyronitrile Solvents: Carbon tetrachloride
Referentie
- Total synthesis of Mansouramycine A-E from streptomyces sp. and rhodium catalyzed 1,2-additions to cyclic enones, 2009, , ,
Productiemethode 15
Reactievoorwaarden
1.1 Reagents: N-Bromosuccinimide , Triphenylphosphine Solvents: Dichloromethane
Referentie
- An improved synthesis of 1-(tert-butyloxycarbonyl)-3-(bromomethyl)indole, Organic Preparations and Procedures International, 1993, 25(2), 249-51
Productiemethode 16
Reactievoorwaarden
Referentie
- Studies of the synthesis of L-[6'- or 7'-13C]tryptophan, 13C Igaku, 2006, 16, 20-21
Productiemethode 17
Reactievoorwaarden
1.1 Reagents: Triethylamine , Triphenylphosphine , Bromine Solvents: Carbon tetrachloride
Referentie
- Highly diastereoselective alkylation of a pyroglutamate derivative with an electrophile obtained from indole. synthesis of a potential intermediate for the preparation of the natural sweetener (-)-monatin, Synthetic Communications, 2000, 30(12), 2143-2159
Productiemethode 18
Reactievoorwaarden
1.1 Reagents: Triphenylphosphine , Bromine Solvents: Carbon tetrachloride
Referentie
- Asymmetric synthesis via heterocyclic intermediates, XXIV. Enantioselective synthesis of (R)-α-methyltryptophan methyl ester and D-tryptophan methyl ester by the bislactim ether route, Liebigs Annalen der Chemie, 1985, (2), 413-17
Productiemethode 19
Reactievoorwaarden
Referentie
- Phenyl-urea and phenyl-carbamate derivatives as inhibitors of protein aggregation, United States, , ,
Productiemethode 20
Reactievoorwaarden
Referentie
- Total synthesis of tryprostatin A and B as well as their enantiomers, Tetrahedron Letters, 1998, 39(39), 7009-7012
tert-butyl 3-(bromomethyl)-1H-indole-1-carboxylate Raw materials
- Di-tert-butyl dicarbonate
- tert-butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate
- Skatole
- N-Bromosuccinimide
- tert-Butyl 3-Methyl-1H-indole-1-carboxylate
tert-butyl 3-(bromomethyl)-1H-indole-1-carboxylate Preparation Products
tert-butyl 3-(bromomethyl)-1H-indole-1-carboxylate Gerelateerde literatuur
-
Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
-
Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
-
Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
-
Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
-
Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
Related Categories
- Oplosmiddelen en organische stoffen Organische verbindingen organische heterocyclische verbindingen Indolen en afgeleiden Indolcarboxylenzuren
- Oplosmiddelen en organische stoffen Organische verbindingen organische heterocyclische verbindingen Indolen en afgeleiden Indolcarboxylic zuren en derivaten Indolcarboxylenzuren
96551-21-2 (tert-butyl 3-(bromomethyl)-1H-indole-1-carboxylate) Gerelateerde producten
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